![molecular formula C21H18N2O3S B2996956 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326905-07-0](/img/no-structure.png)

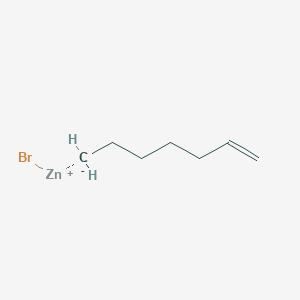

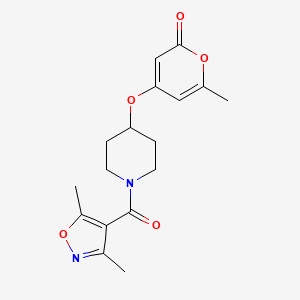

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential use in scientific research applications. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Cancer Research and Antiproliferative Activity

Thieno[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. For instance, certain derivatives have been synthesized as EZH2 inhibitors and evaluated for their antiproliferative activity against various cancer cell lines, showing promising results .

Enzyme Inhibition

These compounds have also been explored for their ability to inhibit enzymes such as lipoxygenase (LOX), which is associated with antioxidant and anticancer activity . Additionally, some derivatives have shown promising PDE4B inhibitory properties .

Pharmacological Applications

The pharmacological potential of thieno[3,2-d]pyrimidine derivatives extends to various areas, including the design of novel drugs targeting specific pathways or proteins involved in diseases .

Antineoplastic Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives possess significant antineoplastic activity against prostate cancer, with some compounds demonstrating excellent activity with IC50 values in the submicromolar range .

VEGFR-2 Inhibition

Newly designed thieno[3,2-d]pyrimidine-derived compounds have been tested for their abilities to inhibit VEGFR-2, a key target in preventing cancer cell growth in various types of cancer cells .

Synthesis and Structural Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves various methods that allow for structural modifications to enhance their biological activities. These methods also facilitate the analysis of their crystal structures to better understand their interactions with biological targets .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-methylphenylthiourea followed by cyclization with maleic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-methylphenylthiourea", "maleic anhydride", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 g, 0.0079 mol) and 3-methylphenylthiourea (1.5 g, 0.0079 mol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 0.0125 mol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (2.0 g, 0.0065 mol).", "Step 3: Dissolve 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (1.0 g, 0.0033 mol) and maleic anhydride (0.5 g, 0.0051 mol) in ethanol (20 mL) and add hydrochloric acid (0.5 mL, 0.0065 mol). Stir the mixture at reflux for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the resulting solid. Wash with water and dry to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 0.0028 mol)." ] } | |

Número CAS |

1326905-07-0 |

Fórmula molecular |

C21H18N2O3S |

Peso molecular |

378.45 |

Nombre IUPAC |

1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3 |

Clave InChI |

OIURPYFDWZEWMU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

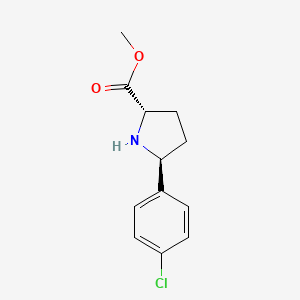

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)

![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)

![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

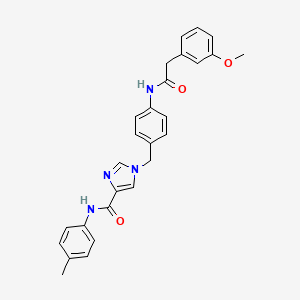

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)